Selective Cytotoxicity in Breast Cancer: Xanthopurpurin vs. Alizarin
Xanthopurpurin (Compound 4) demonstrates selective toxicity towards the breast cancer cell line MDA-MB-231 with an IC50 of 14.65 ± 1.45 µM, and importantly, shows low toxicity to normal kidney epithelial cells (MDCK) with an IC50 of 67.89 ± 1.02 µM, yielding a favorable selectivity index of 1.85 to 3.95 across tested cancer lines [1]. In contrast, alizarin (Compound 3) exhibited no significant selective cytotoxicity under the same assay conditions, underscoring the impact of the 1,3-dihydroxy substitution pattern [1].
| Evidence Dimension | Selective cytotoxicity against breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 14.65 ± 1.45 µM (MDA-MB-231); IC50 = 67.89 ± 1.02 µM (MDCK normal cells) |
| Comparator Or Baseline | Alizarin: No significant selective cytotoxicity observed |
| Quantified Difference | Xanthopurpurin shows a selectivity index of 1.85–3.95 vs. no significant selectivity for alizarin. |
| Conditions | MTT assay using MDA-MB-231 (breast cancer) and MDCK (normal kidney) cell lines |
Why This Matters
This selectivity profile makes Xanthopurpurin a more attractive lead scaffold for developing cancer therapeutics with potentially reduced off-target toxicity compared to its non-selective in-class analogs.
- [1] Bajpai VK, Alam MB, Quan KT, et al. (2018). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. BMC Complementary and Alternative Medicine, 18(1), 200. View Source
